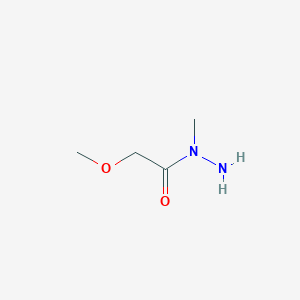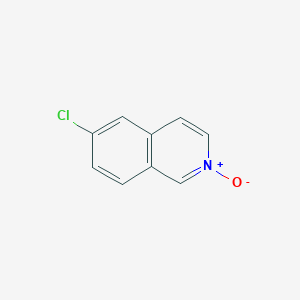
2,5-dihydro-1H-pyrrole-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydro-1H-pyrrole-1-sulfonyl chloride (DHPSC) is an important organic compound used in the synthesis of many organic molecules. It is a versatile reagent that can be used in a variety of applications, from drug synthesis to materials science. DHPSC is an important organic intermediate in the synthesis of many compounds, including drugs, pesticides, and other organic molecules. DHPSC has been used in the synthesis of many drugs, including antifungal agents, anti-inflammatory drugs, and antibiotics. It is also used in the synthesis of materials, such as polymers and dyes. DHPSC is a highly reactive compound, and its reactivity can be used to synthesize a wide variety of compounds.
Wirkmechanismus
The mechanism of action of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride is based on its reactivity. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride is a highly reactive compound, and its reactivity can be used to synthesize a wide variety of compounds. The reactivity of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride is based on its ability to form covalent bonds with other molecules. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride can form covalent bonds with molecules such as alcohols, amines, and carboxylic acids. This reactivity allows 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride to be used in the synthesis of a wide variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride are not well understood. However, it is known that 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride can be used in the synthesis of drugs, such as antifungal agents, anti-inflammatory drugs, and antibiotics. It is also known that 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride can be used in the synthesis of materials, such as polymers and dyes. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride has also been used in the synthesis of peptides, as well as for the synthesis of peptide-based drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dihydro-1H-pyrrole-1-sulfonyl chloride has several advantages and limitations when used in laboratory experiments. One of the main advantages of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride is its reactivity. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride is a highly reactive compound, and its reactivity can be used to synthesize a wide variety of compounds. This reactivity allows 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride to be used in the synthesis of a wide variety of compounds. However, 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride is also a highly toxic compound, and it should be handled with care in the laboratory.
Zukünftige Richtungen
There are several potential future directions for the use of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride. One potential future direction is the use of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride in the synthesis of peptide-based drugs. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride has already been used in the synthesis of peptides, and this could be extended to the synthesis of peptide-based drugs. Another potential future direction is the use of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride in the synthesis of materials, such as polymers and dyes. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride has already been used in the synthesis of materials, and this could be extended to the synthesis of a wide variety of materials. Additionally, 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride could be used in the synthesis of organic molecules, such as amino acids and carbohydrates. Finally, 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride could be used in the synthesis of drugs, such as antifungal agents, anti-inflammatory drugs, and antibiotics.
Synthesemethoden
The synthesis of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride can be achieved through several methods. The most commonly used method is the reaction of 2,5-dihydro-1H-pyrrole-1-sulfonic acid (DHPSA) with thionyl chloride (SOCl2). This method is simple and efficient, and yields high yields of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride. In this method, DHPSA is reacted with SOCl2 in a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature and yields a high yield of 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
2,5-dihydro-1H-pyrrole-1-sulfonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as antifungal agents, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of materials, such as polymers and dyes. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride has been used in the synthesis of peptides, as well as for the synthesis of peptide-based drugs. 2,5-dihydro-1H-pyrrole-1-sulfonyl chloride has also been used in the synthesis of organic molecules, such as amino acids and carbohydrates.
Eigenschaften
IUPAC Name |
2,5-dihydropyrrole-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2S/c5-9(7,8)6-3-1-2-4-6/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGQSSDKRAVDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dihydro-1H-pyrrole-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)



![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)








![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)